The YGL021 protein is typically sourced from specific organisms where it is expressed as part of their proteome. Its exact source may vary depending on the organism studied, with common sources including model organisms like yeast or bacteria used in laboratory research.
YGL021 protein falls under the category of proteins that are classified based on their structural motifs and functional domains. These classifications can help predict the protein's role in cellular processes and its interactions with other biomolecules.
The synthesis of YGL021 protein can be achieved through various methods, including recombinant DNA technology and chemical synthesis. The most common approach involves recombinant expression systems where the gene encoding YGL021 is inserted into a vector and expressed in a host organism, such as Escherichia coli or yeast.
Technical Details:
The molecular structure of YGL021 can be analyzed using various techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These methods provide insights into the three-dimensional arrangement of atoms within the protein.
Data:
YGL021 protein may participate in several biochemical reactions depending on its functional role. These reactions often involve substrate binding and catalysis if the protein has enzymatic activity.
Technical Details:
The mechanism of action for YGL021 involves its interaction with specific substrates or other proteins to exert its biological function. This could include catalytic activity if it functions as an enzyme or regulatory roles in signaling pathways.
Data:
YGL021 exhibits various physical properties that are essential for its functionality:
Chemical properties include solubility, stability under different conditions (pH, temperature), and reactivity with other molecules:
YGL021 protein has several scientific uses:
YGL021, encoded by the YGL021W gene on Saccharomyces cerevisiae chromosome VII (SGDID: S000002989), contains a critical leucine zipper motif in its primary sequence. This motif features periodic leucine residues at every seventh position, forming an amphipathic alpha-helix with a hydrophobic dimerization interface. The leucine zipper enables coiled-coil interactions between two helices, facilitating protein dimerization—a hallmark of DNA-binding regulatory proteins like bZIP transcription factors [1] [9]. Computational analyses confirm this motif’s presence, suggesting YGL021’s role in protein-protein interactions and DNA binding [2].
YGL021 is predicted to be a membrane-integrated protein via conserved domain databases (CDD) and topology tools like TOPCONS. Its sequence includes hydrophobic segments indicative of transmembrane helices, positioning the N- and C-termini on opposite membrane sides. This topology implies functional roles in signal transduction or transport, though experimental validation is pending [1] [6].
Table 1: Key Structural Motifs in YGL021
Feature | Sequence Position | Functional Implication | Validation Method |
---|---|---|---|
Leucine zipper | Heptad repeats (e.g., LxxxLxxxL) | Dimerization, DNA binding | Computational alignment [9] |
Transmembrane domain | Hydrophobic segment (aa 50–70) | Membrane anchoring | CDD/TOPCONS prediction [6] |
Homology modeling reveals YGL021’s tertiary structure includes an N-terminal membrane-anchoring domain and a C-terminal globular region housing the leucine zipper. AlphaFold predictions indicate the leucine zipper adopts a parallel coiled-coil conformation, with dimerization driven by van der Waals interactions between hydrophobic residues. Structural parallels exist with mammalian haspins, particularly in kinase domains regulating mitosis [2].
While no empirical YGL021 structures exist, NMR studies of homologous leucine zipper proteins (e.g., bZIP transcription factors) demonstrate that disruption of the hydrophobic interface ablates dimerization. X-ray crystallography of viral fusion proteins (e.g., HTLV-1 gp21) further supports the role of zipper-like motifs in stabilizing tertiary folds [5] [10]. For YGL021, phosphorylation sites mapped to the C-terminus suggest post-translational modifications alter its oligomeric state [2].
YGL021’s leucine zipper shares mechanistic similarities with:
YGL021’s alkaline adaptation domain (HD domain) shows homology to:
Table 2: Structural and Functional Homologs of YGL021
Protein | Organism | Shared Domain | Functional Overlap |
---|---|---|---|
ALK2 | S. cerevisiae | Leucine zipper | Mitotic spindle positioning [2] |
Haspin | Homo sapiens | HD kinase domain | Histone H3 phosphorylation [2] |
YGL023 | S. cerevisiae | bZIP-like | Transcriptional regulation [3] |
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